molecular formula C9H9NO4 B8816798 1-(4-Nitrophenoxy)propan-2-one CAS No. 6698-72-2

1-(4-Nitrophenoxy)propan-2-one

Cat. No.: B8816798
CAS No.: 6698-72-2
M. Wt: 195.17 g/mol
InChI Key: BTPOVNGEGQQHIV-UHFFFAOYSA-N
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Description

1-(4-Nitrophenoxy)propan-2-one is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

6698-72-2

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

1-(4-nitrophenoxy)propan-2-one

InChI

InChI=1S/C9H9NO4/c1-7(11)6-14-9-4-2-8(3-5-9)10(12)13/h2-5H,6H2,1H3

InChI Key

BTPOVNGEGQQHIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into acetone (300 ml) were suspended 41.7 g (0.3 mol) of p-nitrophenol and 41.4 g (0.3 mol) of anhydrous potassium carbonate. Under stirring and reflux, 27.7 g (0.3 mol) of chloroacetone were added dropwise therein over five hours. After the resulting mixture was reacted for two hours as it was, it was cooled down, and the reaction liquid was dispersed into ice water (500 ml). After the extract obtained by extraction therefrom with ethyl acetate (500 ml) was washed with water and dried, the solvent was distilled off under reduced pressure. The thus-obtained light-yellow crystalline residue was recrystallized from ethyl acetate/n-hexane, whereby 48.1 g of the title compound were obtained. (Yield: 82.2%)
Quantity
41.7 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step Two
Quantity
27.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Yield
82.2%

Synthesis routes and methods II

Procedure details

A mixture consisting of 35 g of 4-nitrophenol, 35 g of chloroacetone, 35 g of potassium carbonate, 1 g of potassium iodide and 500 ml of acetone was heated at reflux with stirring for 3 hr. Reaction mixture was concentrated underd reduced pressure; the concentrate was extracted with ethyl acetate; the ethyl acetate layer was washed consecutively with 5% aqueous solution of sodium hydroxide, water and saturated saline; and dried with anhydrous sodium sulfate. The solvent was distilled off under reduced pressure; the residue was dissolved in 300 ml of ethanol, added with 100 ml of n-hexane; and subsequently left standing overnight at room temperature. Yellow crystals thus isolated were filtered off, dried and yielded 43.5 g of 4-nitrophenoxyacetone.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

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